molecular formula C13H13ClN2O2S B2680878 methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate CAS No. 339278-22-7

methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B2680878
CAS No.: 339278-22-7
M. Wt: 296.77
InChI Key: QQUKBTKONLUXIU-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate is a synthetic organic compound characterized by its imidazole ring, which is substituted with a methyl group, a 4-chlorobenzylsulfanyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation, using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 4-Chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a 4-chlorobenzyl halide with a thiol group on the imidazole ring, often using a base like sodium hydride.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the imidazole with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the 4-chlorobenzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation of sulfur.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for nucleophilic substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Imidazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the imidazole ring.

    Enzyme Inhibition: Possible application in the design of enzyme inhibitors.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The 4-chlorobenzylsulfanyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-bromobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-[(4-methylbenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the 4-chlorobenzylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methylsulfanyl]-3-methylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-16-11(12(17)18-2)7-15-13(16)19-8-9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUKBTKONLUXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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